[1-(3-fluoropentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone
[1-(3-fluoropentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone
MAM2201 is a synthetic cannabinoid (CB) that is closely related, structurally, to AM2201, a compound which displays high affinities for both CB receptors. MAM2201 N-(3-fluoropentyl) isomer differs from MAM2201 by having fluorine at the 3 position rather than the 5 position of the alkyl chain. The physiological and toxicological properties of this compound have not been evaluated. This product is intended for forensic and research applications.
Brand Name:
Vulcanchem
CAS No.:
1797983-61-9
VCID:
VC0114784
InChI:
InChI=1S/C25H24FNO/c1-3-18(26)14-15-27-16-23(21-10-6-7-11-24(21)27)25(28)22-13-12-17(2)19-8-4-5-9-20(19)22/h4-13,16,18H,3,14-15H2,1-2H3
SMILES:
CCC(CCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)C)F
Molecular Formula:
C25H24FNO
Molecular Weight:
373.5 g/mol
[1-(3-fluoropentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone
CAS No.: 1797983-61-9
Cat. No.: VC0114784
Molecular Formula: C25H24FNO
Molecular Weight: 373.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | MAM2201 is a synthetic cannabinoid (CB) that is closely related, structurally, to AM2201, a compound which displays high affinities for both CB receptors. MAM2201 N-(3-fluoropentyl) isomer differs from MAM2201 by having fluorine at the 3 position rather than the 5 position of the alkyl chain. The physiological and toxicological properties of this compound have not been evaluated. This product is intended for forensic and research applications. |
|---|---|
| CAS No. | 1797983-61-9 |
| Molecular Formula | C25H24FNO |
| Molecular Weight | 373.5 g/mol |
| IUPAC Name | [1-(3-fluoropentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone |
| Standard InChI | InChI=1S/C25H24FNO/c1-3-18(26)14-15-27-16-23(21-10-6-7-11-24(21)27)25(28)22-13-12-17(2)19-8-4-5-9-20(19)22/h4-13,16,18H,3,14-15H2,1-2H3 |
| Standard InChI Key | KEFSMRMUICTKBX-UHFFFAOYSA-N |
| SMILES | CCC(CCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)C)F |
| Canonical SMILES | CCC(CCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)C)F |
| Appearance | Assay:≥95%A solution in methanol |
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